molecular formula C19H21N3O4 B4232091 N-[4-[2-hydroxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propoxy]phenyl]acetamide

N-[4-[2-hydroxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propoxy]phenyl]acetamide

Cat. No.: B4232091
M. Wt: 355.4 g/mol
InChI Key: MLXBPVHHWNIVEX-UHFFFAOYSA-N
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Description

N-[4-[2-hydroxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propoxy]phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole moiety, which is known for its biological activity, and a phenylacetamide group, which can influence its chemical properties and reactivity.

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-{2-hydroxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propoxy}phenyl)acetamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how N-(4-{2-hydroxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propoxy}phenyl)acetamide interacts with its target and exerts its effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-hydroxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propoxy]phenyl]acetamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Hydroxymethylation: The benzimidazole core is then hydroxymethylated using formaldehyde in the presence of a base.

    Etherification: The hydroxymethylated benzimidazole is reacted with 4-hydroxyphenylacetamide under basic conditions to form the ether linkage.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The nitro group in the benzimidazole moiety can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of benzimidazole ketones or aldehydes.

    Reduction: Formation of benzimidazole amines.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide: Lacks the benzimidazole moiety, making it less biologically active.

    2-(hydroxymethyl)-1H-benzimidazole: Lacks the phenylacetamide group, affecting its chemical properties and reactivity.

Uniqueness

N-[4-[2-hydroxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propoxy]phenyl]acetamide is unique due to the combination of the benzimidazole and phenylacetamide moieties, which confer both biological activity and chemical versatility.

Properties

IUPAC Name

N-[4-[2-hydroxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-13(24)20-14-6-8-16(9-7-14)26-12-15(25)10-22-18-5-3-2-4-17(18)21-19(22)11-23/h2-9,15,23,25H,10-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXBPVHHWNIVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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